molecular formula C11H5F3N2 B595804 2-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 18706-26-8

2-(Trifluoromethyl)quinoline-4-carbonitrile

Cat. No. B595804
CAS RN: 18706-26-8
M. Wt: 222.17
InChI Key: JTPAVLXWCPOQJJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H5F3N2 . It has a molecular weight of 222.17 . This compound is used in scientific research and its unique structure enables diverse applications, from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)quinoline-4-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinoline-4-carbonitrile is a solid compound . It has a molecular weight of 222.17 .

Scientific Research Applications

Antitumor Agents

2-(Trifluoromethyl)quinoline-4-carbonitrile: derivatives have been explored as potent antitumor agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3, K562, and HeLa. For instance, certain derivatives have shown higher anti-proliferative activity than combretastatin A-4, a known anticancer agent . The mechanism of action involves inhibition of microtubule polymerization, which is crucial for cell division. This makes them promising candidates for cancer therapy.

Microtubule Polymerization Inhibitory Activity

The derivatives of 2-(Trifluoromethyl)quinoline-4-carbonitrile have been designed to target microtubules, which are part of the cell’s cytoskeleton. By inhibiting microtubule polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . This application is particularly relevant in the development of new chemotherapeutic drugs.

Tubulin Inhibitors

Research has indicated that certain 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives act as tubulin inhibitors, similar to colchicine . Tubulin is a protein that forms microtubules. Inhibiting tubulin can lead to the disruption of the tubulin network within cells, particularly in HeLa cells, and induce apoptosis. This property is being investigated for its potential use in cancer treatment.

Synthesis of Organofluorine Compounds

Organofluorine compounds are of significant interest due to their unique properties and applications in medicinal chemistry2-(Trifluoromethyl)quinoline-4-carbonitrile serves as a precursor for the synthesis of various organofluorine compounds, which are important in drug research and development . The trifluoromethyl group in particular is known for its electron-withdrawing effects, which can induce desirable structural properties in pharmaceuticals.

Biological Activity Inducement

The introduction of a trifluoromethyl group into heterocyclic compounds like quinolines can induce a range of biological activities. These activities include antimalarial, antibacterial, antifungal, anti-inflammatory, and analgesic effects . This broad spectrum of potential applications makes 2-(Trifluoromethyl)quinoline-4-carbonitrile a valuable compound in the discovery of new therapeutic agents.

Development of Anticancer and Antimalarial Drugs

Functionalized quinoline compounds, such as camptothecin and cryptolepine, have demonstrated significant anticancer and antimalarial activities, respectively. The synthesis and optimization of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could lead to the discovery of new drugs with similar or improved efficacy .

Material Science Applications

The unique properties of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives also extend to material sciences. Their structural characteristics can be utilized in the development of new materials with specific electronic or photonic properties, which could have industrial applications .

Agricultural Chemical Development

In agriculture, the development of new pesticides and herbicides often involves the synthesis of heterocyclic compounds with specific functional groups2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could be used to create new agricultural chemicals that offer improved safety and efficacy .

properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719866
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinoline-4-carbonitrile

CAS RN

18706-26-8
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
S Mao, H Wang, L Liu, X Wang… - Advanced Synthesis & …, 2020 - Wiley Online Library
In this study, a radical‐triggered cyclization of o‐alkenyl aromatic isocyanides prepared from accessible starting materials is developed. The reaction provides a general and efficient …
Number of citations: 29 onlinelibrary.wiley.com

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